4-Methyl-3-(1h-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under mild to moderate conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted tetrazole derivatives .
Scientific Research Applications
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Agriculture: These compounds are employed as herbicides and fungicides due to their biological activity.
Materials Science: Tetrazole derivatives are used in the synthesis of energetic materials and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-substituted tetrazoles: These compounds have different substituents at the 5-position, affecting their reactivity and biological activity.
1,2,3-triazoles: Another class of nitrogen-containing heterocycles with similar applications in medicinal chemistry and materials science.
Uniqueness
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C8H9N5O2S |
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Molecular Weight |
239.26 g/mol |
IUPAC Name |
4-methyl-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c1-6-2-3-7(16(9,14)15)4-8(6)13-5-10-11-12-13/h2-5H,1H3,(H2,9,14,15) |
InChI Key |
RYDLKXJBINYOER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)N2C=NN=N2 |
Origin of Product |
United States |
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